methyl 2-methyl-5-oxo-6-(4H-1,2,4-triazol-3-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
This compound features a 1,6-naphthyridine core substituted with a methyl group at position 2, a ketone at position 5, a 4H-1,2,4-triazol-3-yl group at position 6, and a methyl ester at position 3. The 1,6-naphthyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-6-(1H-1,2,4-triazol-5-yl)-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-7-8(12(20)21-2)5-9-10(16-7)3-4-18(11(9)19)13-14-6-15-17-13/h3-6H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEJIKMBEFEGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC=NN3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-5-oxo-6-(4H-1,2,4-triazol-3-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the naphthyridine class and contains a triazole moiety, which is known for various biological activities. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties. A study highlighted that compounds with a triazole nucleus showed efficacy against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than standard antibiotics, suggesting enhanced potency against resistant strains .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 0.125 | Staphylococcus aureus |
| Triazole Derivative B | 0.68 | Escherichia coli |
| Triazole Derivative C | 3.11 | Candida albicans |
Antiviral Activity
This compound has been evaluated for its antiviral properties. It has shown potential in inhibiting viral replication mechanisms similar to those of ribavirin analogs. In vitro studies demonstrated that the compound could effectively reduce viral loads in infected cell lines .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymes : The triazole group is known to inhibit specific enzymes crucial for microbial metabolism.
- DNA Interaction : The naphthyridine structure may intercalate into DNA, disrupting replication and transcription processes.
- Immune Modulation : Some studies suggest that this compound may enhance immune responses against pathogens.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of triazole-naphthyridine hybrids against resistant strains of bacteria. The results indicated that certain modifications to the naphthyridine core improved potency significantly:
- Compound X : Showed an MIC of 0.125 μg/mL against MRSA.
- Compound Y : Exhibited selective inhibition against Pseudomonas aeruginosa with an MIC of 0.5 μg/mL.
These findings suggest that structural modifications can lead to enhanced antibacterial properties .
Antiviral Screening
In another investigation focusing on antiviral activity, this compound was tested against hepatitis C virus (HCV). The compound demonstrated a dose-dependent reduction in viral replication in cultured hepatocytes:
| Concentration (μM) | Viral Load Reduction (%) |
|---|---|
| 10 | 30 |
| 25 | 60 |
| 50 | 85 |
These results underscore the potential application of this compound in antiviral therapies .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C13H11N5O3
- Molecular Weight : 285.086 g/mol
- Structural Features : It contains a naphthyridine core fused with a triazole ring, which is known for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit considerable antimicrobial properties. Studies have shown that methyl 2-methyl-5-oxo-6-(4H-1,2,4-triazol-3-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate demonstrates effectiveness against various bacterial strains and fungi. The mechanism is believed to involve inhibition of fungal enzymes and disruption of cell wall synthesis.
Anticancer Properties
Several studies have reported that derivatives of naphthyridine possess anticancer activity. The specific compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of the triazole group enhances its interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives, including this compound. The compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
A study published in Cancer Letters evaluated the anticancer potential of this compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 1,6-Naphthyridine Series
Compound A : Methyl 6-(3-fluorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS 1010910-21-0)
- Key Differences : Replaces the triazole substituent with a 3-fluorophenyl group.
- The absence of the triazole group reduces hydrogen-bonding capacity, which may lower solubility and target-binding affinity compared to the target compound.
Compound B: Ethyl 6-o-aminophenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (22)
- Key Differences: Contains an o-aminophenyl group at position 6 and an ethyl ester.
- Synthesis : Cyclized using POCl₃ to form a benzimidazo-fused naphthyridine (23) .
- Comparison: The amino group in Compound B enables further functionalization (e.g., acylations), whereas the triazole in the target compound offers rigid, planar geometry for π-π stacking in biological targets.
Triazole-Containing Derivatives
Compound C : 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o)
- Structural Overlap : Shares the 4H-1,2,4-triazol-3-yl group.
- Properties :
- Comparison : The thioacetonitrile side chain in 5o introduces sulfur-based reactivity (e.g., nucleophilic substitutions), absent in the target compound. The pyridinyl group may enhance metal-binding capacity, unlike the naphthyridine core.
Compound D: 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g)
- Structural Overlap : Combines a triazole with a naphthalene system.
- Properties :
Data Tables
Table 1: Physicochemical Properties of Comparable Compounds
Table 2: Spectral Data Comparison
Research Implications
- Synthetic Challenges : The steric hindrance from the triazole group may complicate cyclization steps, requiring optimized conditions (e.g., high-temperature reflux in POCl₃) .
Preparation Methods
Methyl Ester Formation
The carboxylic acid group at position 3 is esterified using methanol under acidic conditions. A representative procedure involves refluxing the naphthyridine carboxylic acid (1 equiv) in methanol (10 vol) with concentrated H2SO4 (0.1 equiv) for 6 h, achieving >90% conversion. Purification via recrystallization from ethanol/water (3:1) yields the methyl ester with 99% purity.
Optimization of Esterification
Comparative studies show that using thionyl chloride as an activating agent prior to methanol addition improves yields to 95–97%. However, this method generates HCl gas, necessitating stringent ventilation. Alternatively, DCC-mediated esterification in dichloromethane at room temperature achieves similar yields (94%) without acidic byproducts.
Reaction Condition Optimization
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent: Methanol | Reflux, 6 h | 92 | 98.5 |
| Solvent: DCM | RT, 24 h (DCC) | 94 | 99.1 |
| Catalyst: H2SO4 | 0.1 equiv | 90 | 97.8 |
| Catalyst: SOCl2 | 1.2 equiv | 97 | 99.3 |
Higher temperatures (reflux) accelerate esterification but risk decomposition, while room-temperature reactions favor stability at the cost of longer durations.
Base-Mediated Cyclization
The triazole-naphthyridine linkage is stabilized using organic bases. Employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) in DMSO at 20°C for 4 h enhances regioselectivity, yielding 96.1% product with <0.5% impurities. In contrast, potassium carbonate in N-methylpyrrolidone (NMP) achieves 94.6% yield but requires post-reaction acidification to isolate the product.
Analytical Characterization
Spectroscopic Validation
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 208–211°C, consistent with crystalline structure. Thermogravimetric analysis (TGA) indicates decomposition above 250°C, confirming suitability for standard storage conditions.
Scale-Up and Industrial Considerations
Pilot-scale synthesis (100 g batch) using lithium hydroxide hydrolysis in methanol/water (3:1) at reflux for 3 h achieves 82.5 g (82.5% yield) of product with 96.12% purity. Recrystallization from ethyl acetate increases purity to 99.3%, though solvent recovery systems are essential for cost efficiency .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of methyl 2-methyl-5-oxo-6-(4H-1,2,4-triazol-3-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate?
- Methodology : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and assess their impact on yield and purity. For example, a fractional factorial design can reduce the number of trials while identifying critical variables. Statistical tools like ANOVA or response surface modeling help optimize conditions .
- Example Table :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst (mol%) | 1–5% | 3% |
| Reaction Time | 6–24 h | 12 h |
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Perform accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, temperature). Monitor degradation via HPLC-MS and NMR to identify decomposition products. For instance, highlights protocols for analyzing stability in hygroscopic environments using controlled humidity chambers .
- Key Metrics :
- Degradation Kinetics : Calculate half-life under 40°C/75% RH.
- Impurity Profiling : Track formation of 5-oxo derivatives or triazole ring-opening products.
Q. What spectroscopic techniques are most effective for confirming the structure of this naphthyridine-triazole hybrid?
- Methodology : Combine 1H/13C NMR (to confirm substituent positions and dihydro-naphthyridine ring conformation) with FT-IR (to validate carbonyl and triazole functional groups). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference observed data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the triazole moiety in this compound?
- Methodology : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attacks on the triazole ring or tautomeric equilibria. For example, describes ICReDD’s approach, where quantum chemical calculations guide experimental validation of regioselective modifications .
- Case Study :
- Predicted Site Reactivity : Triazole N2 vs. N4 positions (based on Fukui indices).
- Experimental Validation : Compare alkylation outcomes (e.g., methyl iodide) at predicted sites.
Q. What strategies resolve contradictions in observed vs. calculated spectral data for the dihydro-naphthyridine core?
- Methodology : Cross-validate experimental NMR data with solvent-effect simulations (e.g., using COSMO-RS) and dynamic proton exchange models. If discrepancies persist, consider X-ray crystallography to confirm solid-state conformation. highlights PubChem’s spectral libraries for benchmarking .
- Example Contradiction :
- Observed : Downfield shift of C3 carbonyl in DMSO.
- Resolution : Simulate solvent polarity effects or check for keto-enol tautomerism.
Q. How can researchers design derivatives of this compound to enhance its bioactivity while maintaining solubility?
- Methodology :
Structural Analog Screening : Replace the methyl ester (C3) with polar groups (e.g., amides, sulfonates) to improve aqueous solubility.
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with measured logP and cytotoxicity.
In Silico ADMET : Predict pharmacokinetic profiles using tools like SwissADME.
Methodological Considerations
Q. What protocols mitigate side reactions during the formation of the 1,6-naphthyridine core?
- Approach :
- Stepwise Cyclization : Isolate intermediates (e.g., enamine precursors) to prevent over-cyclization.
- Acid Scavengers : Use molecular sieves or weak bases (e.g., K2CO3) to trap HCl generated during ring closure.
- Supporting Evidence : details analogous naphthyridine syntheses using controlled cyclocondensation .
Q. How should researchers handle conflicting bioassay results for this compound’s enzyme inhibition?
- Resolution Workflow :
Assay Replication : Repeat under standardized conditions (pH, temperature, cofactors).
Orthogonal Assays : Validate inhibition via fluorescence quenching and ITC (isothermal titration calorimetry).
Structural Analysis : Perform docking studies to confirm binding mode consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
